N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-3-carboxamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with two sulfone (dioxido) groups at positions 1 and 2. The 5-methylisoxazole-3-carboxamide moiety is attached via an amide linkage at position 5 of the benzothiadiazole ring. While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its design aligns with trends in sulfone-containing heterocycles, which are known for enhanced metabolic stability and target binding .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-8-6-10(15-21-8)13(18)14-9-4-5-11-12(7-9)17(3)22(19,20)16(11)2/h4-7H,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABAMVXRTOQECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its molecular structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be affected.
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates remain unknown.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details on how these factors affect this compound are currently unknown.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-3-carboxamide exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial and fungal strains. For instance, a study demonstrated that derivatives of thiadiazole compounds possess potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Preliminary studies have utilized molecular docking techniques to predict interactions with specific cancer-related targets. Compounds with similar moieties have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo . This highlights the need for further exploration into its efficacy as an anticancer agent.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of similar compounds have shown promise in treating neurodegenerative diseases. The mechanism involves the modulation of oxidative stress and inflammation pathways. Compounds with dioxido-thiadiazole structures have demonstrated the ability to protect neuronal cells from oxidative damage .
Agricultural Applications
Pesticidal Activity
The unique chemical structure of this compound suggests potential applications in pest control. Studies have indicated that related compounds exhibit insecticidal properties against agricultural pests such as aphids and beetles . The development of these compounds as bio-pesticides could provide environmentally friendly alternatives to traditional chemical pesticides.
Material Science
Polymer Synthesis
The compound can serve as a precursor for synthesizing novel polymers with enhanced properties. Its reactive functional groups allow for copolymerization with various monomers to create materials with tailored mechanical and thermal properties. Research has indicated that incorporating thiadiazole derivatives into polymer matrices can improve thermal stability and mechanical strength .
Case Studies
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives
The target compound’s benzo[c][1,2,5]thiadiazole-2,2-dioxide core is structurally analogous to 1,2-benzo[e]thiazine 1,1-dioxides (e.g., compounds 7 in ). Both systems feature fused aromatic rings with sulfone groups, but the position of the sulfone (c-ring vs. e-ring) alters electronic distribution. Benzo[e]thiazine derivatives are synthesized via cyclization reactions with thiocarbamoyl chlorides, whereas the target compound’s synthesis likely involves similar sulfonation or oxidation steps .
Imidazo[2,1-b]thiazole-5-carboxamides ()
Compounds like ND-11503 and ND-11564 share a carboxamide-linked heterocyclic scaffold. For example:
- ND-11564: 2,6-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide Substituents: Trifluoromethylphenoxy-benzyl group enhances lipophilicity and π-π stacking. Bioactivity: Imidazo[2,1-b]thiazoles are evaluated for intracellular and anti-proliferative effects .
Substituent Effects
Sulfone-Containing Moieties
The target compound’s 1,3-dimethyl-2,2-dioxido group is comparable to the thiomorpholine 1,1-dioxide substituent in ND-11903 (). Sulfones improve solubility and electron-withdrawing properties, which can modulate target binding and metabolic stability .
Isoxazole vs. Thiazole Carboxamides
The 5-methylisoxazole-3-carboxamide group differs from thiazole-based carboxamides (e.g., 9a–e in ).
Anticancer Activity
Thiadiazole derivatives (e.g., 7b and 11 in ) exhibit potent anticancer activity against HepG-2 cells (IC50 = 1.61–1.98 μg/mL). The target compound’s sulfone and carboxamide groups may similarly enhance DNA intercalation or kinase inhibition .
Antimicrobial Potential
1,3,4-Thiadiazole derivatives () show broad-spectrum antimicrobial activity. The benzo[c]thiadiazole core in the target compound could mimic these effects by disrupting bacterial membrane integrity .
Data Tables
Table 1. Structural and Bioactivity Comparison of Selected Analogs
Research Findings and Implications
- Electron-Withdrawing Groups : Sulfones (as in the target compound) improve binding to ATP pockets in kinases, a trait observed in ND-11564 .
- Isoxazole Advantage : Compared to thiazole analogs (), the methylisoxazole group may reduce off-target interactions due to lower basicity .
- Synthetic Challenges : The benzo[c]thiadiazole core likely requires multi-step sulfonation, similar to methods in , but optimization is needed for scalability .
Q & A
Q. Target Engagement Studies :
- SPR/BLI : Quantify binding kinetics to purified targets (e.g., EGFR kinase).
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells .
Data Normalization : Adjust for batch-specific impurities (HPLC purity >98%) and solvent effects (DMSO vs. saline) .
Q. What computational methods predict binding modes with biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding sites (e.g., PDB: 1M17). Key residues: Lys721 (hydrogen bond with carboxamide) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Metrics: RMSD <2.0 Å indicates stable binding .
Q. How does the compound’s stability vary under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose to pH 1–10 buffers (37°C, 72h) and analyze via HPLC. Results: Stable at pH 7.4 (t₁/₂ >48h), degrades at pH <2 (t₁/₂ ~6h) due to carboxamide hydrolysis .
- Thermal Stability : DSC/TGA shows decomposition onset at 220°C, suitable for room-temperature storage .
Contradiction Analysis Example
Issue : Discrepancies in reported IC₅₀ values (2 µM vs. 10 µM) for kinase inhibition.
Resolution :
- Variable Assay Conditions : ATP concentration differences (1 mM vs. 100 µM) alter competitive binding kinetics. Standardize to [ATP] = Km .
- Compound Solubility : Low solubility in aqueous buffers (logP = 3.2) may reduce apparent potency. Use co-solvents (e.g., 0.1% Tween-80) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
